4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is an organic compound with the molecular formula C18H18N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenol or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the pyrazole ring can interact with various enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenol:
2-methoxy-5-(phenylamino)methylphenol: Similar in structure but with different functional groups attached to the phenol ring.
Eugenol: Contains a methoxy group and a phenol group but differs in the rest of its structure.
Uniqueness
4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is unique due to the combination of its methoxyphenyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-9-13(22-2)7-8-17(14)20/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
RZODUFKQXLUCTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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